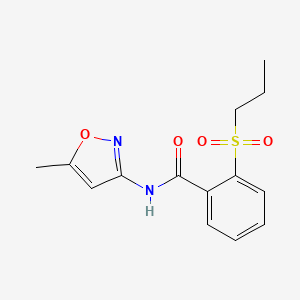![molecular formula C14H16INO4 B4672542 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4672542.png)
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to a pyrrolidine-2,5-dione moiety via a propoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione typically involves a multi-step process. One common approach is the nucleophilic substitution reaction where 2-iodo-4-methylphenol reacts with 3-chloropropylamine to form 3-(2-iodo-4-methylphenoxy)propylamine. This intermediate is then reacted with succinic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The iodo group can be oxidized to form iodo derivatives.
Reduction: The compound can be reduced to remove the iodo group, forming a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Iodo derivatives with varying degrees of oxidation.
Reduction: Deiodinated products.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The pyrrolidine-2,5-dione moiety may interact with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(2-Bromo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
- 1-[3-(2-Chloro-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
- 1-[3-(2-Fluoro-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
Uniqueness
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. The iodo group can form stronger halogen bonds compared to other halogens, influencing the compound’s interaction with molecular targets.
Propriétés
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO4/c1-10-3-4-12(11(15)9-10)19-7-2-8-20-16-13(17)5-6-14(16)18/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNKHCLUSEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCON2C(=O)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4672469.png)
![(5Z)-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![1-NAPHTHYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)

![(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672532.png)
![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B4672543.png)
![4-(2,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4672546.png)
![N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4672554.png)
![ETHYL 2-{[2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4672560.png)

![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
